molecular formula C7H9F3N4 B13323704 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Cat. No.: B13323704
M. Wt: 206.17 g/mol
InChI Key: PJPJQCYFNHHXQI-UHFFFAOYSA-N
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Description

2-Methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a methyl group at position 2 of the pyrimidine ring and a 2,2,2-trifluoroethyl substituent at the N4 amine.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

2-methyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C7H9F3N4/c1-4-13-5(11)2-6(14-4)12-3-7(8,9)10/h2H,3H2,1H3,(H3,11,12,13,14)

InChI Key

PJPJQCYFNHHXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Substituent Effects at N4 and N6 Positions

The N4 and N6 substituents critically determine the physicochemical and biological behavior of pyrimidine-diamine derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Pyrimidine-4,6-Diamine Derivatives
Compound Name N4 Substituent N6 Substituent Position 2 Key Properties/Notes Source
Target Compound 2,2,2-Trifluoroethyl -NH2 Methyl High lipophilicity; strong electron-withdrawing effects at N4 -
4h () 2-(4-Methylpiperazinyl)ethyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl Methyl Enhanced solubility due to piperazine; aromatic thiazole at N6 enables π-π interactions
4i () 2-Morpholinoethyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl Methyl Similar to 4h but with morpholine ring; moderate yield (59%)
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine () Dimethyl 4-Aminophenyl Methyl Lower lipophilicity; aromatic amine at N6 introduces hydrogen-bonding potential
4b () 3-Morpholinopropyl 4-(Trifluoromethoxy)phenyl - Bulky N4 substituent; trifluoromethoxy group enhances metabolic stability

Key Structural and Functional Differences

N4 Substituent Diversity: The target compound’s trifluoroethyl group at N4 contrasts with bulkier substituents like piperazinyl-ethyl (4h) or morpholinopropyl (4b). Dimethyl groups () at N4 reduce steric hindrance but lack the electron-withdrawing effects of fluorine, which may limit their utility in environments requiring strong dipole interactions .

N6 Functionalization: The target compound’s unmodified -NH2 group at N6 differs from analogs with aromatic or heterocyclic substituents (e.g., thiazole in 4h/4i or aminophenyl in ). These modifications often enhance target binding in kinase inhibitors or antiproliferative agents but may reduce metabolic stability .

Position 2 Substituents :

  • The methyl group at position 2 is conserved in the target compound and analogs like 4h and 4i. This substituent likely stabilizes the pyrimidine ring conformation and minimizes steric clashes during synthesis .

Biological Activity

2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. The molecular formula of this compound is C7H9F3N4, and it has a molecular weight of 206.17 g/mol. Its synthesis typically involves the reaction of 2-methylpyrimidine-4,6-diamine with 2,2,2-trifluoroethylamine under controlled conditions, which allows for the formation of this complex structure .

PropertyValue
Molecular FormulaC7H9F3N4
Molecular Weight206.17 g/mol
IUPAC Name2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
InChIInChI=1S/C7H9F3N4/c1-4-13-5(11)2-6(14-4)12-3-7(8,9)10/h2H,3H2,1H3,(H3,11,12,13,14)
SMILESCC1=NC(=CC(=N1)NCC(F)(F)F)N

Antimicrobial and Anticancer Properties

Research indicates that 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exhibits notable antimicrobial and anticancer activities . The trifluoroethyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and proteins . Studies have shown that compounds with similar structures often demonstrate potent activity against various cancer cell lines and bacteria.

Case Studies

  • Anticancer Activity : A study evaluating the effects of fluorinated pyrimidines on cancer cells reported that derivatives similar to 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exhibited IC50 values in the low micromolar range against several cancer types. This suggests a promising avenue for further development as an anticancer agent .
  • Antimicrobial Activity : Another investigation into the antimicrobial properties of fluorinated compounds found that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the trifluoroethyl group was linked to enhanced antibacterial efficacy .

The mechanism by which 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exerts its biological effects is believed to involve multiple pathways:

  • Cell Membrane Interaction : The lipophilic nature of the trifluoroethyl group allows for better penetration into lipid membranes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamineLow µMModerate
5-fluorouracilLow nMHigh
5-bromouracilModerate µMModerate

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